Kinetic Affinity Advantage: L-Ribulose Shows 2.8-Fold Higher Affinity than D-Ribulose for E. coli Ribulokinase
In a direct head-to-head kinetic comparison using purified E. coli ribulokinase, L-ribulose (the open-chain form of Beta-L-Ribulofuranose) demonstrated a Km of 0.14 mM, whereas D-ribulose exhibited a significantly higher Km of 0.39 mM. [1] This quantifies a 2.8-fold difference in apparent binding affinity. The kcat values for both substrates were reported to be nearly identical, indicating that the catalytic efficiency (kcat/Km) of the enzyme is approximately 2.8-fold higher for the L-isomer. [1]
| Evidence Dimension | Enzyme binding affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.14 mM |
| Comparator Or Baseline | D-Ribulose (Km = 0.39 mM) |
| Quantified Difference | 2.8-fold higher affinity (lower Km) for L-ribulose |
| Conditions | Purified E. coli L-ribulokinase (AraB), in vitro steady-state kinetic assay |
Why This Matters
Higher enzymatic affinity enables more efficient substrate conversion in biocatalytic and metabolic engineering applications, reducing enzyme loading requirements.
- [1] Lee, L. V., Gerratana, B., & Cleland, W. W. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase. Archives of Biochemistry and Biophysics. 2001, 396(2), 219–224. View Source
